
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is a chemical compound that belongs to the ester class of organic compounds. Esters are derived from carboxylic acids and alcohols. This particular ester is synthesized from valeric acid, which is a straight-chain alkyl carboxylic acid, and 2-(diethylamino)ethanol. Valeric acid is known for its unpleasant odor and is found in the perennial flowering plant Valeriana officinalis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester typically involves the esterification of valeric acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The esterification process is similar to the laboratory method but is scaled up to accommodate larger quantities. The reaction parameters such as catalyst weight, reaction time, alcohol molar ratio, and reaction temperature are optimized to achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-(diethylamino)ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Valeric acid and 2-(diethylamino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of perfumes, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing valeric acid and 2-(diethylamino)ethanol. These products can then interact with various enzymes and receptors, influencing metabolic pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl valerate: An ester of valeric acid and ethanol, used in perfumes and flavors.
Pentyl valerate: Another ester of valeric acid, used as a flavoring agent.
Isovaleric acid esters: Esters derived from isovaleric acid, known for their distinct odors and uses in the fragrance industry.
Uniqueness
Valeric acid, 2-propyl-, 2-(diethylamino)ethyl ester is unique due to its specific structure, which combines the properties of valeric acid and 2-(diethylamino)ethanol. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
22632-78-6 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-propylpentanoate |
InChI |
InChI=1S/C14H29NO2/c1-5-9-13(10-6-2)14(16)17-12-11-15(7-3)8-4/h13H,5-12H2,1-4H3 |
Clé InChI |
RNPQWASFZKHZRN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



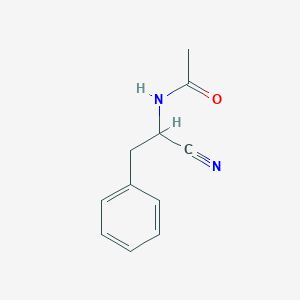
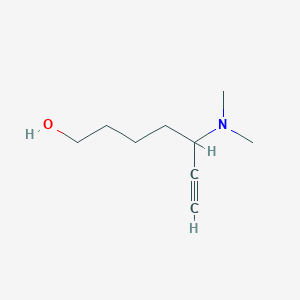
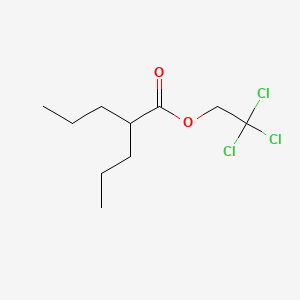
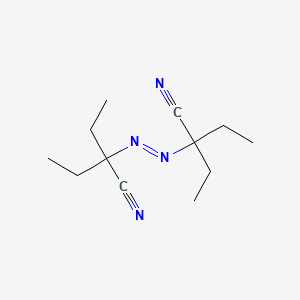






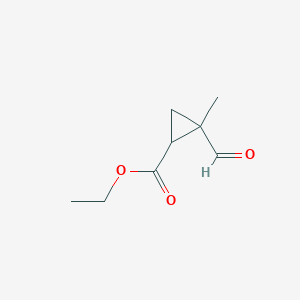

![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
